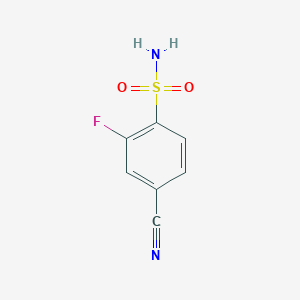
4-Cyano-2-fluorobenzene-1-sulfonamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Cyano-2-fluorobenzene-1-sulfonamide consists of a benzene ring substituted with a cyano group at the 4th position, a fluorine atom at the 2nd position, and a sulfonamide group at the 1st position . The molecular weight of this compound is 200.19 g/mol.
Physical And Chemical Properties Analysis
4-Cyano-2-fluorobenzene-1-sulfonamide is a powder with a melting point of 149-152°C . It has a molecular weight of 200.19 g/mol. The compound is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition for Tuberculosis Treatment
4-Cyano-2-fluorobenzene-1-sulfonamide derivatives have been studied for their potential in treating tuberculosis. These compounds have shown efficacy as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, suggesting a new avenue for antimycobacterial agents with a mechanism different from current drugs, addressing the challenge of drug resistance. This insight was gained through research on fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, which demonstrated nanomolar or submicromolar inhibition of the enzymes, highlighting their potential in tuberculosis treatment strategies (Ceruso et al., 2014).
Carbonic Anhydrase Inhibition for Medical Applications
The compound has also been explored for its inhibitory effects on carbonic anhydrase II, a target for anti-glaucoma medications. Research into ureidobenzenesulfonamides, including derivatives of 4-Cyano-2-fluorobenzene-1-sulfonamide, has shown promising results for potential use in treating glaucoma. These studies also assessed the cytotoxic potential of these compounds, indicating their suitability for therapeutic applications with minimal adverse effects (Serbian et al., 2019).
Amine Synthesis and Protecting Strategy
In the context of synthetic organic chemistry, 4-Cyano-2-fluorobenzene-1-sulfonamide serves as a protective group for amine synthesis, facilitating the clean cleavage to the parent amine. This feature has been leveraged in developing new synthetic methodologies, providing an efficient route for amine protection and activation, crucial for constructing complex organic molecules (Schmidt et al., 2017).
Anticancer and Antimicrobial Applications
Explorations into the anticancer and antimicrobial potentials of novel pyridinyl sulfonamides derived from 4-Cyano-2-fluorobenzene-1-sulfonamide have revealed significant activity against various cancer cell lines and bacterial strains. These findings underscore the compound's versatility, extending its application beyond tuberculosis treatment to broader antimicrobial and anticancer therapies (Debbabi et al., 2017).
Fluorescence Sensing in Biological Systems
Research has also been conducted on the use of sulfonamide-based fluorescent probes for discriminative sensing of biothiols in vitro and in living cells. These probes, derived from 4-Cyano-2-fluorobenzene-1-sulfonamide structures, offer a powerful tool for biological and medical research, enabling sensitive and selective detection of important biomolecules within complex biological matrices (Miao et al., 2015).
Safety And Hazards
4-Cyano-2-fluorobenzene-1-sulfonamide is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
4-cyano-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIJTPAZFNXOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712416 | |
| Record name | 4-Cyano-2-fluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-fluorobenzene-1-sulfonamide | |
CAS RN |
918967-40-5 | |
| Record name | 4-Cyano-2-fluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







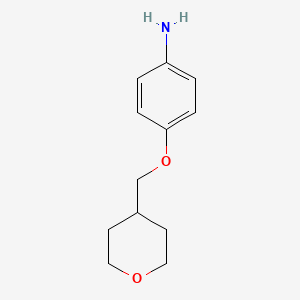

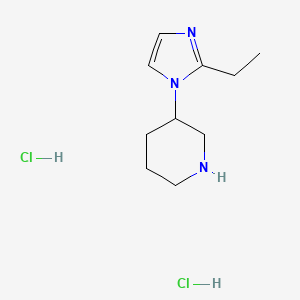
![N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride](/img/structure/B1423485.png)
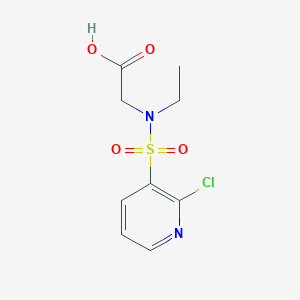
![3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423488.png)
![3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine](/img/structure/B1423489.png)
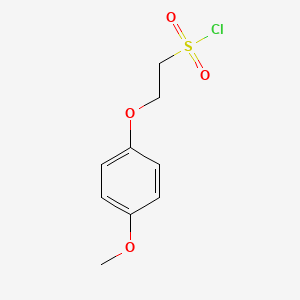
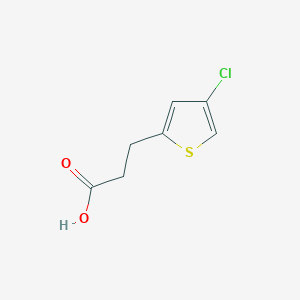
![5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1423493.png)